molecular formula C13H20N2O2 B1240154 1-Butan-2-yl-3-(4-ethoxyphenyl)urea

1-Butan-2-yl-3-(4-ethoxyphenyl)urea

Cat. No.: B1240154
M. Wt: 236.31 g/mol
InChI Key: AXLAZAFBFRWKPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butan-2-yl-3-(4-ethoxyphenyl)urea is a substituted urea derivative characterized by a urea core (NH–CO–NH) functionalized with a 4-ethoxyphenyl group and a branched butan-2-yl (sec-butyl) alkyl chain. The ethoxy group (–OCH₂CH₃) at the para position of the phenyl ring contributes to its electron-donating properties, while the sec-butyl substituent enhances lipophilicity.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

1-butan-2-yl-3-(4-ethoxyphenyl)urea

InChI

InChI=1S/C13H20N2O2/c1-4-10(3)14-13(16)15-11-6-8-12(9-7-11)17-5-2/h6-10H,4-5H2,1-3H3,(H2,14,15,16)

InChI Key

AXLAZAFBFRWKPT-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)NC1=CC=C(C=C1)OCC

Canonical SMILES

CCC(C)NC(=O)NC1=CC=C(C=C1)OCC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent R₁ Substituent R₂ Molecular Formula Molecular Weight Key Features Evidence ID
This compound 4-Ethoxyphenyl Butan-2-yl (sec-butyl) C₁₃H₂₀N₂O₂ 236.31 g/mol High lipophilicity; moderate H-bonding Inferred
1-(4-Ethoxyphenyl)-3-(tert-butyl)urea 4-Ethoxyphenyl 2-Methyl-2-propanyl (tert-butyl) C₁₃H₂₀N₂O₂ 236.31 g/mol Enhanced steric bulk; similar lipophilicity
1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea 4-Ethoxyphenyl 3-Fluorophenyl C₁₅H₁₅FN₂O₂ 274.30 g/mol Electron-withdrawing F; reduced solubility
1-(4-Ethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea 4-Ethoxyphenyl 5-(2-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl C₁₇H₂₂N₆O₂S 374.46 g/mol Heterocyclic moiety; potential bioactivity

Key Observations:

Electronic Effects : The 4-ethoxyphenyl group is common across analogs, but substituents like 3-fluorophenyl (electron-withdrawing, ) or thiadiazole (electron-deficient heterocycle, ) alter solubility and intermolecular interactions.

Hydrogen Bonding : Urea derivatives typically form strong N–H···O hydrogen bonds, influencing crystal packing and stability . Bulky substituents (e.g., tert-butyl) may disrupt H-bond networks, whereas planar groups (e.g., thiadiazole) could enhance π-π stacking.

Crystallographic and Hydrogen-Bonding Patterns

Urea derivatives frequently exhibit predictable hydrogen-bonding motifs. For example:

  • Chain or Dimer Formation : N–H···O bonds often create infinite chains (C(4) motifs) or discrete dimers (R₂²(8) motifs) .
  • Substituent Influence : Bulky groups like tert-butyl () may favor dimeric motifs due to steric constraints, whereas planar substituents (e.g., phenyl rings) promote extended networks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Butan-2-yl-3-(4-ethoxyphenyl)urea
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